4,4',4''-(Benzene-1,3,5-triyltris(oxy))tribenzoic acid
Overview
Description
4,4',4''-(Benzene-1,3,5-triyltris(oxy))tribenzoic acid is an aromatic compound characterized by its symmetrical tri-substituted benzene core. This compound is known for its intriguing chemical structure and versatile applications in scientific research. The compound consists of three benzoic acid groups attached to a central benzene ring through ether linkages.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4',4''-(Benzene-1,3,5-triyltris(oxy))tribenzoic acid typically involves the use of a multi-step organic synthesis strategy. One common method is through the etherification of 1,3,5-trihydroxybenzene with bromomethyl benzoate, followed by hydrolysis of the ester groups to yield the final acid.
Industrial Production Methods
For industrial-scale production, this compound can be synthesized using a similar approach but optimized for bulk reactions. The use of catalysis to improve yield and reduce reaction time is often employed. Solvent-free conditions or the use of green chemistry principles are also explored to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions It Undergoes
4,4',4''-(Benzene-1,3,5-triyltris(oxy))tribenzoic acid primarily undergoes substitution reactions, given the electron-rich nature of the aromatic rings. It can also participate in esterification and amide formation reactions.
Common Reagents and Conditions
Oxidizing agents: : Used to introduce additional functional groups on the benzene rings.
Reducing agents: : Rarely used due to the stability of the aromatic core.
Acid catalysts: : Employed in esterification reactions to form esters from the carboxylic acid groups.
Major Products Formed from These Reactions
Esters and Amides: : Formed by reacting with alcohols and amines, respectively.
Substituted Aromatics: : When subjected to electrophilic aromatic substitution reactions, various functional groups can be introduced onto the benzene ring.
Scientific Research Applications
4,4',4''-(Benzene-1,3,5-triyltris(oxy))tribenzoic acid is widely used in various fields of scientific research:
Chemistry: : As a building block for the synthesis of complex organic molecules and polymers.
Biology: : Used in the design of molecular probes and sensors due to its ability to form stable complexes with metal ions.
Medicine: : Investigated for its potential use in drug delivery systems and as a scaffold in the synthesis of bioactive compounds.
Industry: : Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 4,4',4''-(Benzene-1,3,5-triyltris(oxy))tribenzoic acid exerts its effects is largely dependent on its chemical reactivity and ability to form stable complexes. It can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and π-π interactions. This compound's functional groups allow it to participate in multiple pathways, making it a versatile tool in chemical biology.
Comparison with Similar Compounds
Compared to other tri-substituted benzenes, 4,4',4''-(Benzene-1,3,5-triyltris(oxy))tribenzoic acid stands out due to its unique ether linkages and the presence of multiple carboxylic acid groups. This structure provides enhanced reactivity and the ability to form diverse derivatives.
Similar Compounds
4,4',4''-Trimethylbenzene
4,4',4''-Trihydroxybenzene
4,4',4''-Trinitrobenzene
Each of these similar compounds has its unique properties and applications, but this compound's combination of reactivity and functional group versatility makes it particularly valuable in research and industrial applications.
Feel free to dive deeper into any section. This compound certainly has a fascinating profile!
Properties
IUPAC Name |
4-[3,5-bis(4-carboxyphenoxy)phenoxy]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18O9/c28-25(29)16-1-7-19(8-2-16)34-22-13-23(35-20-9-3-17(4-10-20)26(30)31)15-24(14-22)36-21-11-5-18(6-12-21)27(32)33/h1-15H,(H,28,29)(H,30,31)(H,32,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNPPEOGLIXXLAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OC2=CC(=CC(=C2)OC3=CC=C(C=C3)C(=O)O)OC4=CC=C(C=C4)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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